molecular formula C10H15F3N2O B2826003 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856086-74-2

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2826003
CAS No.: 1856086-74-2
M. Wt: 236.238
InChI Key: RDLRJTVNWVIQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a butoxymethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with butoxymethyl and trifluoroethyl reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the butoxymethyl and trifluoroethyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(butoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-2-3-6-16-7-9-4-5-14-15(9)8-10(11,12)13/h4-5H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLRJTVNWVIQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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